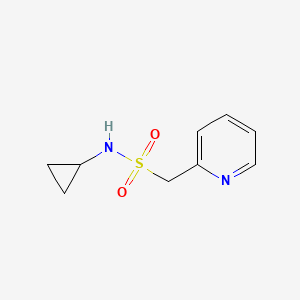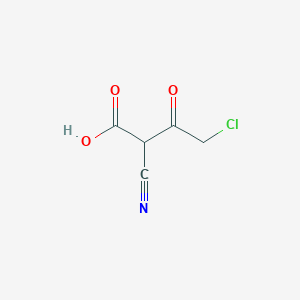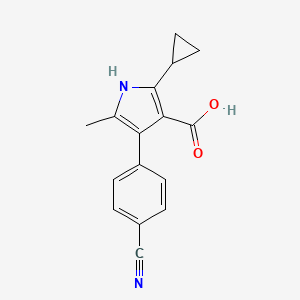![molecular formula C6H16N4 B13970093 Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- CAS No. 51576-31-9](/img/structure/B13970093.png)
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- typically involves the reaction of appropriate hydrazine derivatives with diazo compounds. One common method includes the reaction of 2,2-dimethylhydrazine with ethyl diazoacetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the diazene group into hydrazine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylhydrazino group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso derivatives, while reduction with sodium borohydride produces hydrazine derivatives.
Aplicaciones Científicas De Investigación
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo cis-trans isomerization, which affects its binding affinity and activity. The molecular pathways involved include the modulation of redox reactions and the inhibition of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- can be compared with other similar compounds, such as:
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-: This compound has a similar structure but with a butyl group instead of an ethyl group. It exhibits different chemical reactivity and applications.
Azobenzene: A well-known diazene derivative used in materials science and photochemistry. It differs in its aromatic structure and photochemical properties.
Propiedades
Número CAS |
51576-31-9 |
|---|---|
Fórmula molecular |
C6H16N4 |
Peso molecular |
144.22 g/mol |
Nombre IUPAC |
2-[1-(ethyldiazenyl)ethyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C6H16N4/c1-5-7-8-6(2)9-10(3)4/h6,9H,5H2,1-4H3 |
Clave InChI |
BABHWMHGOCZGSO-UHFFFAOYSA-N |
SMILES canónico |
CCN=NC(C)NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



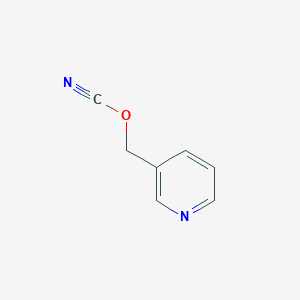
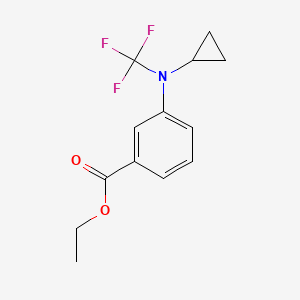
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
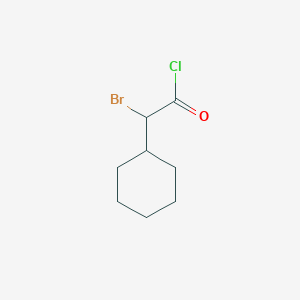
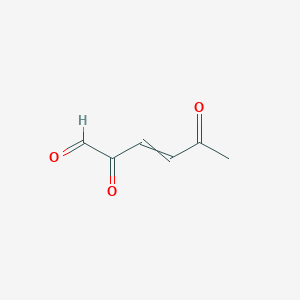
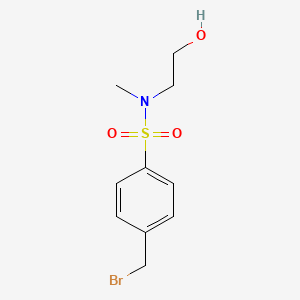
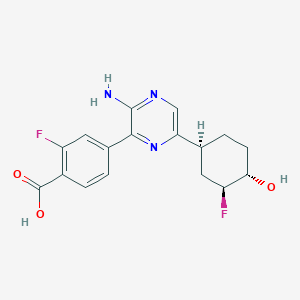
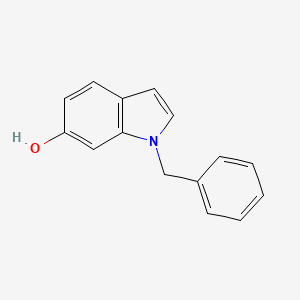
![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
